molecular formula C22H24ClN3O3S B2524859 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride CAS No. 1184988-89-3

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride

Cat. No.: B2524859
CAS No.: 1184988-89-3
M. Wt: 445.96
InChI Key: YIACXSZDDRRBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride is a benzamide derivative featuring a bicyclic thiazolo[5,4-c]pyridine core. The compound is substituted with a benzyl group at position 5 of the tetrahydrothiazolopyridine ring and a 3,5-dimethoxybenzamide moiety. As a hydrochloride salt, it likely exhibits enhanced aqueous solubility compared to its free base form. The 3,5-dimethoxy groups on the benzamide are electron-donating substituents, which may influence electronic properties, binding affinity, and metabolic stability.

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S.ClH/c1-27-17-10-16(11-18(12-17)28-2)21(26)24-22-23-19-8-9-25(14-20(19)29-22)13-15-6-4-3-5-7-15;/h3-7,10-12H,8-9,13-14H2,1-2H3,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIACXSZDDRRBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, in vitro studies, and potential mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its unique thiazolo-pyridine structure combined with a dimethoxybenzamide moiety. Its molecular formula is C16H19ClN2O3SC_{16}H_{19}ClN_{2}O_{3}S with a molecular weight of approximately 358.85 g/mol. The presence of the thiazolo and pyridine rings suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiazolo-Pyridine Core : The thiazolo-pyridine structure is synthesized through cyclization reactions involving appropriate precursors.
  • Amidation : The resulting thiazolo-pyridine is then reacted with 3,5-dimethoxybenzoic acid to form the amide linkage.
  • Hydrochloride Salt Formation : The final product is converted to its hydrochloride salt for improved solubility and stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer).
  • Results : At a concentration of 6.25 µM, the compound exhibited notable cytotoxicity in MDA-MB-231 cells while showing limited effects on MCF-7 cells. This specificity suggests that the compound may target pathways active in triple-negative breast cancer cells more effectively than in other types .
Cell LineConcentration (µM)Viability (%)
MDA-MB-2316.25Significant decrease
MCF-750No significant decrease

The proposed mechanism involves interaction with key proteins involved in cell survival and proliferation:

  • Protein Binding Studies : Docking studies indicate moderate to strong binding affinities with proteins such as AKT1 and Orexetine type 2 receptor (Ox2R), suggesting that the compound may inhibit pathways that promote cancer cell survival.
  • Cell Cycle Arrest : Observations from flow cytometry analyses indicate that treated cells exhibit G1 phase arrest, which is critical for inhibiting proliferation.

Case Studies

A notable study involved the administration of the compound in animal models bearing MDA-MB-231 tumors. Results showed a reduction in tumor size and weight compared to controls treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • Target Compound (3,5-dimethoxy) : The methoxy groups are electron-donating, which may enhance resonance stability and influence binding interactions (e.g., hydrogen bonding or π-π stacking) .

Steric and Lipophilic Effects

  • Compound 1 (4-tert-butyl) : The bulky tert-butyl group increases molecular weight (442.0 g/mol) and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Compound 4 (4-sulfonyl) : The sulfonyl group introduces polarity and hydrogen-bonding capacity, likely enhancing solubility despite the compound’s high molecular weight (547.1 g/mol) .

Halogen and Sulfur-Containing Substituents

  • Compound 5 (4-ethylthio) : The ethylthio group introduces a sulfur atom, which may influence metabolic pathways (e.g., oxidation or conjugation) and modulate pharmacokinetics .

Salt Form and Solubility

All compounds except Compound 2 are hydrochloride salts, which generally improve aqueous solubility. Compound 2’s free base form (318.4 g/mol) may exhibit reduced solubility in physiological environments .

Key Trends in Molecular Weight and Functionalization

  • Molecular Weight Range : 318.4–547.1 g/mol, with bulkier substituents (e.g., sulfonyl-piperidine in Compound 4) contributing significantly to higher mass.
  • Polar Functional Groups : Sulfonyl (Compound 4) and methoxy (Target Compound) groups enhance polarity, whereas tert-butyl (Compound 1) and ethylthio (Compound 5) favor lipophilicity.
  • Bioisosteric Potential: The 3,5-dimethoxy motif in the target compound could serve as a bioisostere for nitro or chloro groups, modulating electronic properties without introducing strong electron-withdrawing effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.